1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine
Description
Properties
IUPAC Name |
3-methyl-2-(3-methylidenepiperidin-1-yl)imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-10-5-4-8-17(9-10)13-15-11-6-3-7-14-12(11)16(13)2/h3,6-7H,1,4-5,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORAHUOUABLJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCCC(=C)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine typically involves multi-step synthetic routes. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The resulting intermediate can then be further functionalized to introduce the piperidine ring and the methylidene group.
Industrial production methods for such compounds often rely on scalable reactions, including Buchwald-Hartwig and Suzuki cross-coupling reactions, which provide versatile access to a wide range of imidazopyridine derivatives .
Chemical Reactions Analysis
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted imidazopyridine derivatives .
Scientific Research Applications
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine involves its interaction with molecular targets such as enzymes and receptors. The imidazo[4,5-b]pyridine core can act as a ligand, binding to active sites of enzymes or receptors and modulating their activity. This interaction can influence various cellular pathways, including those involved in signal transduction, metabolism, and gene expression .
Comparison with Similar Compounds
Diaryl-Substituted Derivatives
Compounds like 2,3-diaryl-3H-imidazo[4,5-b]pyridines (e.g., from ) feature aryl groups at the 2- and 3-positions. These derivatives show moderate cytotoxicity (IC₅₀: 10–50 μM in cancer cells) but lack the piperidine side chain, resulting in reduced solubility compared to the target compound .
Pyridine-Linked Derivatives
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridines () replace the methylidenepiperidine with a pyridine ring. These compounds demonstrate antibacterial activity (MIC: 8–32 μg/mL against S. aureus), suggesting that the piperidine moiety in the target compound may shift the activity profile toward eukaryotic targets .
Piperidine-Containing Analogs
3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one ()
This analog substitutes the methylidenepiperidine with a piperidin-4-yl group. The saturated piperidine ring improves water solubility but reduces lipophilicity (logP: 1.2 vs.
3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine ()
The benzyl group enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors. However, this modification increases molecular weight (MW: ~350 g/mol vs. ~280 g/mol for the target compound), which may limit oral bioavailability .
Key Reaction Pathways
- Multistep synthesis (): Allows modular incorporation of substituents (e.g., piperidine via alkylation) but requires purification at each step .
Yield and Purity Considerations
Biological Activity
The compound 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine is a derivative of imidazo[4,5-b]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 215.28 g/mol. The structure features a piperidine ring substituted with an imidazo[4,5-b]pyridine moiety, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃ |
| Molecular Weight | 215.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Research indicates that compounds containing the imidazo[4,5-b]pyridine scaffold exhibit significant anticancer properties. A study focused on c-Met kinase inhibitors demonstrated that derivatives of this scaffold can inhibit tumor growth effectively. The compound was shown to have low nanomolar IC50 values in enzymatic assays and was effective in cellular assays against various cancer cell lines .
The mechanism by which this compound exerts its effects primarily involves the inhibition of specific kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these pathways, the compound can induce apoptosis in cancer cells.
Case Studies
- Chronic Myeloid Leukemia (CML) Treatment : A series of studies have explored the use of imidazo[4,5-b]pyridine derivatives in treating CML, particularly focusing on resistance mechanisms associated with the T315I mutation in the BCR-ABL kinase. One study reported that certain derivatives could effectively inhibit both wild-type and mutant forms of the kinase, leading to significant reductions in cell viability .
- Xenograft Models : In vivo studies using NIH-3T3/TPR-Met xenograft models demonstrated that oral administration of selected imidazo[4,5-b]pyridine derivatives led to substantial tumor growth inhibition without adverse effects on body weight .
Table 2: Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Low nM IC50 against c-Met kinase |
| CML Treatment | Effective against T315I mutant |
| In Vivo Efficacy | Significant tumor growth inhibition in xenograft models |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies reveal favorable absorption, distribution, metabolism, and excretion (ADME) profiles for imidazo[4,5-b]pyridine derivatives. These compounds typically demonstrate good metabolic stability and low toxicity in preclinical models, making them promising candidates for further development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine?
- Answer : The compound can be synthesized via cyclization reactions involving substituted pyridine derivatives. For example, a key intermediate like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile can react with malononitrile or arylidenemalononitriles under reflux conditions in ethanol with piperidine as a catalyst . Alternative methods include cyclizing 2-amino-3-methylaminopyridine with phenylacetic acid to form imidazo[4,5-b]pyridine scaffolds, followed by functionalization at the piperidine moiety . Reaction optimization often involves solvent choice (e.g., DMF/EtOH mixtures) and temperature control (e.g., 110°C for 16 h in Pd-catalyzed couplings) .
Q. How is the structural integrity of this compound confirmed during synthesis?
- Answer : Structural validation employs 1H/13C NMR to identify proton and carbon environments, mass spectrometry for molecular weight confirmation, and elemental analysis (C, H, N) to verify purity . X-ray crystallography is used to resolve dihedral angles between aromatic systems and heterocyclic cores, as seen in analogous imidazo[4,5-b]pyridine derivatives (e.g., dihedral angles of 20.4°–86.0° between phenyl and imidazopyridine rings) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Answer : Quantum chemical calculations (e.g., DFT studies) predict electronic properties and transition states, guiding solvent selection, catalyst efficiency, and reaction pathways. For example, DFT analysis of imidazo[4,5-b]pyridine derivatives reveals charge distribution at reactive sites, aiding in designing regioselective substitutions . Reaction path searches combined with experimental feedback loops (e.g., ICReDD’s computational-experimental integration) reduce trial-and-error iterations .
Q. What strategies resolve contradictions in crystallographic data for imidazo[4,5-b]pyridine derivatives?
- Answer : Discrepancies in dihedral angles or planar distortions (e.g., 67.7° vs. 86.0° in co-crystallized molecules) are addressed by refining H-atom placement via difference maps and omitting reflections affected by beamstop artifacts . Multi-conformational modeling and temperature-dependent crystallography can further clarify dynamic structural variations .
Q. How does the methylidenepiperidine moiety influence biological activity in vitro vs. in vivo?
- Answer : The methylidene group enhances lipophilicity, potentially improving membrane permeability. However, in vivo metabolic stability must be assessed via LC-MS/MS pharmacokinetic studies to detect oxidative degradation at the methylidene site. Comparative assays (e.g., MIC values against bacterial strains) can correlate structural modifications with activity retention or loss .
Q. What analytical challenges arise in characterizing degradation products of this compound?
- Answer : Degradation under acidic/basic conditions or UV exposure may yield imidazole ring-opened byproducts. HPLC-DAD-ESI/MS with fragmentation patterns helps identify transient intermediates. Stability studies require controlled storage (-20°C, anhydrous conditions) to minimize hydrolytic cleavage .
Methodological Focus
Q. How are 1,3-dipolar cycloadditions applied to functionalize the imidazo[4,5-b]pyridine core?
- Answer : Click chemistry (e.g., azide-alkyne cycloadditions) introduces triazole or benzyltriazole groups at the piperidine nitrogen. For example, 6-bromo-2-phenyl-3-(prop-2-ynyl)-imidazo[4,5-b]pyridine reacts with benzyl azide under reflux (72 h, ethanol) to yield triazole-functionalized derivatives. Purification via silica gel chromatography (hexane/EtOAc) ensures product homogeneity .
Q. What protocols are used to evaluate the compound’s interaction with biological targets?
- Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to enzymes (e.g., kinases). For cellular assays, fluorescence-based reporter systems monitor target inhibition in HEK293 or HeLa cells. Dose-response curves (IC50) are generated using nonlinear regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
